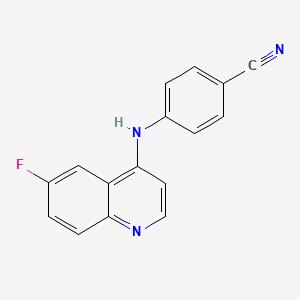

4-((6-Fluoroquinolin-4-yl)amino)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(6-fluoroquinolin-4-yl)amino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3/c17-12-3-6-15-14(9-12)16(7-8-19-15)20-13-4-1-11(10-18)2-5-13/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGHAUIMNRTPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=C3C=C(C=CC3=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Imidoylative Sonogashira Coupling

Reaction Design and Optimization

The modular three-component synthesis developed by Van der Eycken et al. provides a foundational framework for constructing 4-aminoquinolines. Adapting this method, the target compound can be synthesized via a one-pot sequence involving:

- Imidoylative Sonogashira Coupling : Reacting ortho-bromo-4-fluoroaniline with a terminal alkyne (e.g., phenylacetylene) and tert-butyl isocyanide under palladium catalysis.

- Acid-Mediated Cyclization : Treating the intermediate with aqueous HCl to form the quinoline core.

Key conditions include Pd(PPh₃)₄ (5 mol%), CuBr (15 mol%), and Cs₂CO₃ (2.0 equiv) in DMF at 90°C for 16 hours. The fluorine atom is introduced via the ortho-bromo-4-fluoroaniline starting material, while the benzonitrile group is incorporated through subsequent functionalization of the tert-butylamine intermediate (Figure 1).

Post-Functionalization to Introduce Benzonitrile

The tert-butyl protecting group is removed via acidic hydrolysis (2 M HCl, 15 minutes), yielding 4-amino-6-fluoroquinoline. This intermediate undergoes Buchwald-Hartwig amination with 4-bromobenzonitrile under palladium catalysis (Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C), forming the final product.

Halogen Exchange and Nucleophilic Amination

Fluorination of Chloroquinoline Precursors

A patent by Li et al. details a high-pressure fluorination method using anhydrous KF (4.0 equiv) in autoclave conditions (160°C, 12 hours) to convert chlorobenzonitriles to fluorobenzonitriles. Applying this protocol, 4-chloroquinoline-6-carbonitrile is fluorinated to yield 6-fluoroquinoline-4-carbonitrile.

Coupling with 4-Aminobenzonitrile

The 4-chloro intermediate reacts with 4-aminobenzonitrile via nucleophilic aromatic substitution (NAS) in DMF at 80°C using Cs₂CO₃ as a base. This method avoids transition-metal catalysts, leveraging the electron-deficient quinoline ring to activate the C4 position for amination (Table 1).

Table 1. Optimization of NAS Conditions for 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMF | 80 | 72 |

| K₂CO₃ | DMF | 80 | 58 |

| Et₃N | Toluene | 110 | 41 |

Friedländer Annulation with Subsequent Functionalization

Quinoline Core Assembly

Othman et al. demonstrated the synthesis of 4-aminoquinolines via Friedländer annulation between 2-aminobenzonitrile derivatives and ketones. Using 5-fluoro-2-aminobenzonitrile and cyclopentanone in the presence of tBuOK, the reaction forms 6-fluoro-4-aminoquinoline-2-carbonitrile.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Practical Considerations

The three-component route is preferred for library synthesis due to its modularity, while the NAS method suits large-scale production with fewer purification steps.

Chemical Reactions Analysis

Types of Reactions

4-((6-Fluoroquinolin-4-yl)amino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Research

One of the primary applications of 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile is in anticancer research. The compound has shown promising cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for the development of new anticancer drugs. This is particularly relevant given the ongoing need for effective treatments against resistant cancer types.

Case Studies

- Cytotoxicity Assessments : Studies have demonstrated that modifications to the core structure of this compound can enhance its efficacy against specific cancer types. For instance, derivatives have been synthesized and evaluated for their ability to inhibit cell proliferation in human cancer cell lines, showing significant activity compared to standard chemotherapeutic agents.

Antimicrobial Properties

Beyond its anticancer potential, this compound exhibits antimicrobial properties. Compounds within the quinoline family are known for their diverse biological activities, including antibacterial and antifungal effects.

Research Findings

- Mechanism of Action : The presence of the fluorine atom in the quinoline structure may enhance the compound's interaction with microbial targets, leading to increased potency against a range of pathogens.

Pharmacological Insights

The compound's unique structure allows it to interact with various biological pathways, making it a candidate for several pharmacological applications:

Potential Applications

- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes, such as those related to Plasmodium falciparum, which causes malaria. This suggests potential use as an antimalarial agent .

Synthesis and Structural Modifications

The synthesis of this compound typically involves reactions between substituted quinolines and benzonitriles under specific conditions that optimize yield and purity. Understanding these synthesis pathways is crucial for developing derivatives with enhanced biological activity.

Synthesis Techniques

- Reaction Conditions : Commonly used solvents include dimethylformamide and dimethyl sulfoxide, with bases like cesium carbonate facilitating the reaction at elevated temperatures (90–140 °C).

Future Directions in Research

The ongoing exploration of this compound's applications underscores its potential in drug development:

Research Opportunities

- Structure–Activity Relationship Studies : Continued investigation into how structural modifications affect biological activity can lead to the discovery of more potent derivatives.

Mechanism of Action

The mechanism of action of 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of other fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline and Pyrimidine-Based NNRTIs

- Rilpivirine (TMC278): A non-nucleoside reverse transcriptase inhibitor (NNRTI) with a pyrimidine core and benzonitrile group. Its structure, 4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile, shares the benzonitrile motif but differs in the pyrimidine core versus the quinoline in the target compound.

- 4-((6-Chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile: Synthesized via nucleophilic aromatic substitution, this pyrimidine derivative serves as a precursor for ABCG2 inhibitors. Substitutions at position 6 (e.g., hydroxylphenylamino groups) modulate inhibitory activity, suggesting that the 6-fluoro group in the target compound may similarly impact potency .

Pyrido/Pyrimido-Fused Ring Systems

- Pyrimido[4,5-b][1,4]diazepin-2-ylamino benzonitriles (Compounds 38, 39): These derivatives, with bicyclic cores, exhibit improved physicochemical properties for HIV-1 inhibition.

Optical Materials

- (Z)-4-(1-Cyanovinyl)benzonitrile derivatives (A, B, C): These chromophores, embedded in polymer matrices, demonstrate nonlinear optical (NLO) properties. While the target compound lacks conjugated vinyl groups, its benzonitrile moiety could contribute to dipole moments relevant in NLO applications .

Physicochemical Properties

- 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile: Exhibits a melting point >300°C, solubility in DMSO/methanol, and logP ~0.7. These properties contrast with the target compound’s expected behavior, where the quinoline core may increase hydrophobicity .

Structural and Functional Analysis

Key Research Findings

- Activity Trends: Pyrimidine-based benzonitriles (e.g., rilpivirine) show potent NNRTI activity due to π-π stacking and hydrogen bonding. The quinoline core in the target compound may enhance binding to hydrophobic enzyme pockets .

- Solubility Challenges : High-melting, poorly soluble derivatives (e.g., MP >300°C) often require formulation optimization, such as salt formation (e.g., hydrochloride salts in rilpivirine) .

Notes

- Contradictions: While pyrimidine derivatives prioritize hydrophilic groups for solubility, quinoline-based compounds may favor hydrophobic substitutions for membrane penetration.

- Data Gaps: Direct pharmacological data on this compound are absent in the evidence; inferences are drawn from structural analogs.

Biological Activity

4-((6-Fluoroquinolin-4-yl)amino)benzonitrile, a compound with significant pharmaceutical potential, has garnered attention for its biological activity, particularly in the context of cancer therapy and other therapeutic areas. Its structure combines a fluoroquinoline moiety with an amino group and a benzonitrile component, which may contribute to its diverse biological effects.

Chemical Structure

The molecular formula of this compound is C15H12FN3, with a molecular weight of approximately 253.27 g/mol. The compound features a quinoline ring system that is well-known for its biological activities, particularly against various pathogens and in cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell.

Target Identification

Research indicates that this compound may inhibit key signaling pathways involved in cell proliferation and survival. Notably, it has been associated with the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in cancer cell growth and division .

Mode of Action

The inhibition of EGFR leads to a cascade of effects:

- Inhibition of Phosphorylation : By blocking EGFR phosphorylation, the compound disrupts downstream signaling pathways that promote cell growth and survival.

- Induction of Apoptosis : The resultant decrease in pro-survival signals may trigger apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties by targeting EGFR. The specific compound showed a reduction in tumor size in xenograft models .

- Mechanistic Studies : Research utilizing cellular assays indicated that treatment with this compound resulted in decreased phosphorylation levels of EGFR and downstream targets such as AKT and ERK, confirming its role as an inhibitor .

- Safety Profile : Toxicological assessments revealed that while the compound exhibits potent biological activity, it maintains a favorable safety profile at therapeutic doses, suggesting its potential for clinical development .

Q & A

Q. What synthetic routes are established for 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. Key steps include:

- Fluoroquinoline core formation : Cyclization of substituted anilines with trifluoroacetic anhydride under reflux (120°C, 6–8 hours) .

- Amination : Coupling the fluoroquinoline intermediate with 4-aminobenzonitrile using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C, 12 hours) .

- Optimization : HPLC monitoring (C18 column, acetonitrile/water gradient) ensures >95% purity. Yield improvements (60%→80%) are achieved by substituting DMF with toluene to reduce side reactions .

Q. How is this compound structurally characterized, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (SHELX software ) confirms the planar quinoline core and benzonitrile orientation. Key metrics: R factor <0.05, data-to-parameter ratio >14:1 .

- Spectroscopy : H/C NMR (DMSO-d₆) identifies aromatic protons (δ 8.2–7.4 ppm) and nitrile stretching (2225 cm⁻¹, FTIR) .

- Mass spectrometry : High-resolution ESI-MS ([M+H]⁺ m/z calc. 322.1012, observed 322.1009) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., kinase assays vs. cellular models) are addressed by:

- Dose-response standardization : IC₅₀ values normalized to ATP concentrations (1–10 mM) to account for competitive binding .

- Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins DiscoverX) identify non-specific interactions .

- Structural validation : Co-crystallization with target proteins (e.g., mGlu5 receptor at 2.6 Å resolution) clarifies binding modes .

Q. How is computational modeling integrated to understand the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Prioritizes binding poses using ligand efficiency (LE >0.3) and ΔG values (<-8 kcal/mol). The fluorobenzonitrile moiety shows π-π stacking with Phe654 in kinase domains .

- MD simulations (GROMACS) : 100-ns trajectories assess stability of protein-ligand complexes (RMSD <2 Å). Solvent-accessible surface area (SASA) analysis predicts hydrophobic pocket interactions .

Q. What methodologies determine the crystal structure of this compound, and how does crystallographic data inform drug design?

- Methodological Answer :

- Crystallization : Vapor diffusion (ethanol/water, 1:1) yields monoclinic crystals (space group P2₁/c). SHELXL refines anisotropic displacement parameters .

- Design insights : Dihedral angles (quinoline-benzonitrile ~15°) guide steric modifications. Fluorine’s electronegativity optimizes hydrogen bonding with Asp789 in kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.